molecular formula C10H11N3 B14042740 1-(O-Tolyl)-1H-imidazol-2-amine

1-(O-Tolyl)-1H-imidazol-2-amine

Cat. No.: B14042740
M. Wt: 173.21 g/mol
InChI Key: IRURALBNIFBPFL-UHFFFAOYSA-N
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Description

1-(O-Tolyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The o-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position, is attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(O-Tolyl)-1H-imidazol-2-amine typically involves the reaction of o-toluidine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(O-Tolyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(O-Tolyl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and antifungal agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(O-Tolyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    1-(O-Tolyl)biguanide: Used as a ligand in the synthesis of vanadyl complexes.

    1,3,5-Triazines: Known for their UV absorption properties and used as ultraviolet rays absorbers.

Uniqueness: 1-(O-Tolyl)-1H-imidazol-2-amine is unique due to its specific structure, which combines the properties of both the imidazole ring and the o-tolyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12)

InChI Key

IRURALBNIFBPFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2N

Origin of Product

United States

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